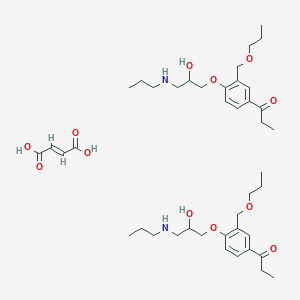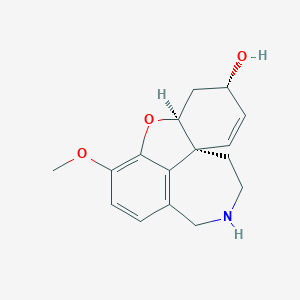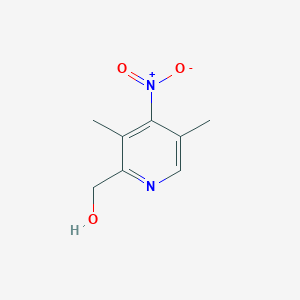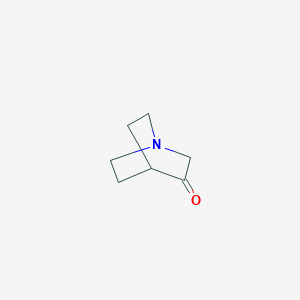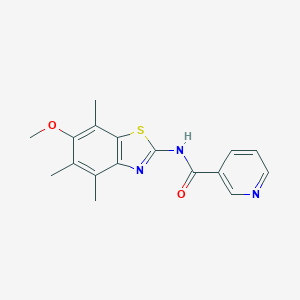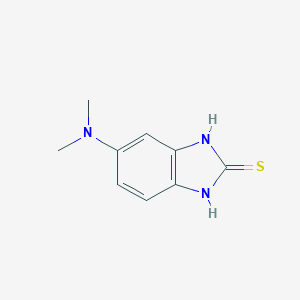
Xanthosine dihydrate
説明
Xanthosine dihydrate is a nucleoside derived from xanthine and ribose . It is a purine nucleoside in which xanthine is attached to ribofuranose via a beta-N (9)-glycosidic bond . It has a role as a human metabolite, an Escherichia coli metabolite, and a mouse metabolite . It is a member of xanthosines and a purines D-ribonucleoside . This compound can increase the mammary stem cell population and milk production in cattle and goats .
Synthesis Analysis
This compound is derived from a purine metabolite and is a caffeine biosynthesis intermediate . All oligonucleotides were synthesized on an ABI 392 nucleic acid synthesizer following standard methods .
Molecular Structure Analysis
The molecular formula of this compound is C10H16N4O8 . The molecular weight is 320.26 . The IUPAC name is 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione .
Chemical Reactions Analysis
This compound can enhance glucose uptake and decrease glucose production through phosphorylation of AMP-activated protein kinase (AMPK) and forkhead box transcription factor O1 (FoxO1), and downregulation of two rate-limiting enzymes of gluconeogenesis, phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) expression in Free Fatty Acid (FFA)-induced CC1 cells .
科学的研究の応用
Natural Products and Synthesis
Xanthosine derivatives, notably xanthones, are produced by fungi, lichens, and bacteria. These compounds are recognized for their broad biological activities across a spectrum of diseases, attributed to their interaction with a diverse range of biomolecules. The synthesis and biological importance of xanthones, including dihydro-, tetrahydro-, and hexahydro-derivatives, highlight their potential in medicinal chemistry due to their privileged structures and pronounced biological activities (Masters & Bräse, 2012).
Catabolism in Plants
Xanthosine serves as a central intermediate in purine nucleotide degradation in Arabidopsis, showcasing its crucial role in plant metabolism. The degradation process mainly produces xanthosine, not inosine or hypoxanthine, through guanosine deamination and xanthosine monophosphate dephosphorylation. This altered model of purine nucleotide catabolism, involving a nucleoside hydrolase heterocomplex, underscores the unique metabolic pathways in plants (Baccolini & Witte, 2019).
Antioxidant Activity and Neuronal Protection
Studies have demonstrated the antioxidant activity of xanthosine and its potential in protecting neurons from ethanol-induced damage. Xanthosine's antioxidant properties were observed in the reduction of hepatic lipid droplets and neuronal damage markers, alongside enhanced expressions of neuronal function markers. This indicates its beneficial effects on neurons, suggesting a protective role against oxidative stress (Hayakawa et al., 2009).
Metabolic Pathways and Biosensing Applications
Xanthine, from which xanthosine is derived, is crucial in various metabolic disorders and its determination in biological materials is vital for diagnosing diseases like xanthinuria and gout. Biosensing methods for xanthine determination have been developed, reflecting the significance of xanthosine and its derivatives in clinical diagnosis and food industry applications (Pundir & Devi, 2014).
Mammary Stem Cell Population Expansion
Xanthosine has been shown to promote the expansion of the mammary stem cell population in vivo, indicating its potential in enhancing productivity and efficiency in dairy animals. This research opens avenues for biomedical research and dairy management, demonstrating xanthosine's role in stem cell proliferation and differentiation (Capuco et al., 2009).
作用機序
- Xanthosine dihydrate is a nucleoside derived from xanthine and ribose . It serves as the biosynthetic precursor to 7-methylxanthosine through the action of 7-methylxanthosine synthase .
- 7-Methylxanthosine is further converted into theobromine , which is the active alkaloid found in chocolate, and then into caffeine , the well-known alkaloid present in coffee and tea .
- By blocking adenosine receptors , this compound interferes with adenosine’s regulatory function in kidney function, leading to its diuretic activity .
- This compound impacts several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Xanthosine dihydrate is not considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .
生化学分析
Biochemical Properties
Xanthosine dihydrate is involved in several biochemical reactions, primarily within the purine metabolism pathway. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is xanthosine methyltransferase, which catalyzes the conversion of xanthosine to 7-methylxanthosine, the first methylation step in caffeine biosynthesis . Additionally, this compound is hydrolyzed to ribose and xanthine by the nucleoside hydrolase heterocomplex (NSH1/NSH2), which is essential for purine nucleotide catabolism . These interactions highlight the compound’s role in maintaining nucleotide homeostasis and its involvement in various metabolic processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In mammary epithelial cells, xanthosine treatment has been shown to increase the population of mammary stem cells and enhance milk production . This effect is mediated through the regulation of inosine monophosphate dehydrogenase (IMPDH) in a p53-dependent manner. Furthermore, this compound impacts the biosynthesis of caffeine in tea plants, where it is converted to 7-methylxanthosine by xanthosine methyltransferase . These cellular effects underscore the compound’s significance in both animal and plant systems.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzyme-mediated reactions. It serves as a substrate for xanthosine methyltransferase, leading to the production of 7-methylxanthosine . Additionally, this compound is involved in the dephosphorylation of xanthosine monophosphate (XMP) to xanthosine by xanthosine monophosphate phosphatase (XMPP), which is a critical step in purine nucleotide catabolism . These molecular mechanisms highlight the compound’s role in regulating nucleotide levels and its involvement in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that xanthosine methyltransferase activity is down-regulated significantly after caffeine or theophylline feeding for 48 hours in tea plant shoot tips . This indicates a feedback inhibition mechanism that regulates the biosynthesis of caffeine and other purine alkaloids. Additionally, the stability and degradation of this compound in laboratory conditions can impact its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In primiparous Beetal goats, intramammary infusion of xanthosine increased the population of mammary stem cells and milk production . The response to xanthosine treatment can differ among individual animals, indicating the need for further optimization of dosage and duration. High doses of this compound may also have toxic or adverse effects, which require careful evaluation in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the purine metabolism pathway. It is converted to xanthosine monophosphate (XMP) by inosine monophosphate dehydrogenase (IMPDH) and further metabolized to xanthine and ribose by nucleoside hydrolase . Additionally, this compound is a precursor to caffeine biosynthesis in tea plants, where it is methylated to 7-methylxanthosine by xanthosine methyltransferase . These metabolic pathways highlight the compound’s role in nucleotide metabolism and its involvement in the biosynthesis of bioactive compounds.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by plant roots and shoot tips, where it accumulates and participates in metabolic processes . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation within cells.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical functions. In plants, xanthosine monophosphate (XMP) is synthesized in the cytosol and further metabolized to xanthosine by xanthosine monophosphate phosphatase (XMPP) . The subcellular localization of this compound is crucial for its activity and function, as it ensures the compound’s availability for metabolic reactions and interactions with other biomolecules.
特性
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O6.2H2O/c15-1-3-5(16)6(17)9(20-3)14-2-11-4-7(14)12-10(19)13-8(4)18;;/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,19);2*1H2/t3-,5-,6-,9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCPXSQIUORWCO-LGVAUZIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)NC2=O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975081 | |
| Record name | Xanthosine dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5968-90-1 | |
| Record name | Xanthosine dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005968901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthosine dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHOSINE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U62I480SP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What happens to xanthosine dihydrate at a molecular level when exposed to X-ray irradiation?
A1: X-ray irradiation of this compound single crystals leads to the formation of four distinct products, as revealed by ESR and ENDOR spectroscopy [, ]. These products are:
- Product I: Identified as the π cation of the xanthine base, deprotonated at the N3 position [, ]. This product forms at low temperatures (15K) and persists until around 100K.
- Product II: Identified as the π anion of the xanthine base, protonated at the O6 position [, ]. This product also forms at low temperatures (15K) and decays after 100K.
- Product III: This product arises from hydrogen abstraction from the C5' position of the sugar group, likely originating from a primary cation of the ribose [, ]. Signals from this product are present at 65K but are more clearly observed around 210K due to the dominance of signals from Products I and II at lower temperatures.
- Product IV: Characterized as a result of hydrogen addition at the C8 position of the purine ring [, ]. This product appears at higher temperatures, with signals becoming evident above 250K.
Q2: How stable are the products formed upon X-ray irradiation of this compound?
A2: The stability of the products varies. Products I and II, the cation and anion radicals, are transient species observed at low temperatures (15-100 K) [, ]. Their signals decay as the temperature increases. Product III, the result of hydrogen abstraction from the sugar group, is relatively stable at 210K but decays over a period of approximately 2 hours at 295K [, ]. Product IV, the C8 H adduct, is detected at higher temperatures (above 250K), suggesting greater stability compared to the initial radical products [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)




